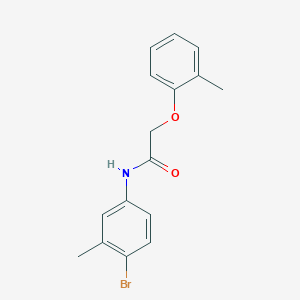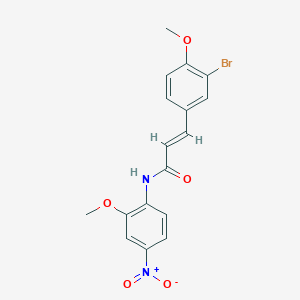![molecular formula C18H18ClNO5S B3901254 [4-(4-Methoxyanilino)-1,1-dioxothiolan-3-yl] 4-chlorobenzoate](/img/structure/B3901254.png)
[4-(4-Methoxyanilino)-1,1-dioxothiolan-3-yl] 4-chlorobenzoate
描述
[4-(4-Methoxyanilino)-1,1-dioxothiolan-3-yl] 4-chlorobenzoate is a complex organic compound that features a unique combination of functional groups, including a methoxyaniline moiety, a dioxothiolan ring, and a chlorobenzoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Methoxyanilino)-1,1-dioxothiolan-3-yl] 4-chlorobenzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Methoxyaniline Intermediate: This step involves the reaction of 4-methoxyaniline with appropriate reagents to introduce the desired functional groups.
Cyclization to Form the Dioxothiolan Ring: The intermediate is then subjected to cyclization reactions to form the 1,1-dioxothiolan ring.
Esterification with 4-Chlorobenzoic Acid: Finally, the compound is esterified with 4-chlorobenzoic acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
[4-(4-Methoxyanilino)-1,1-dioxothiolan-3-yl] 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyaniline and chlorobenzoate moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
科学研究应用
[4-(4-Methoxyanilino)-1,1-dioxothiolan-3-yl] 4-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of [4-(4-Methoxyanilino)-1,1-dioxothiolan-3-yl] 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Dichloroaniline: A compound with similar structural features but different functional groups.
Ringer’s Lactate Solution: Although not structurally similar, it is used in similar research contexts.
Uniqueness
[4-(4-Methoxyanilino)-1,1-dioxothiolan-3-yl] 4-chlorobenzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties
属性
IUPAC Name |
[4-(4-methoxyanilino)-1,1-dioxothiolan-3-yl] 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO5S/c1-24-15-8-6-14(7-9-15)20-16-10-26(22,23)11-17(16)25-18(21)12-2-4-13(19)5-3-12/h2-9,16-17,20H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRQAOZPZCZMGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CS(=O)(=O)CC2OC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-chlorophenyl)-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B3901172.png)
![3-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B3901174.png)

![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-furyl)acrylonitrile](/img/structure/B3901194.png)
![2-(1,3-benzodioxol-5-yl)-N-[(2-chlorophenyl)methyl]ethanamine](/img/structure/B3901202.png)
![2-(2-hydroxybenzoyl)-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B3901209.png)
![2-(2-chlorophenyl)-4-[4-(diethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B3901215.png)
![6-bromo-3-ethyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene](/img/structure/B3901227.png)


![2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(3-methyl-2-thienyl)acrylonitrile](/img/structure/B3901242.png)
![2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-furyl)acrylonitrile](/img/structure/B3901255.png)
![1-(4-ethylphenyl)-3-[5-(4-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B3901259.png)
![3-(4-chlorophenyl)-8-[(diisopropylamino)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B3901274.png)
